2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

medicinal chemistry building block parallel synthesis

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one is a synthetic piperazine derivative (C13H18N2O, MW 218.29 g/mol) featuring an unsubstituted piperazine ring acylated with a 4-methylphenylacetyl group. It is catalogued under PubChem CID 43090487 and ChEMBL ID CHEMBL4522304 with a reported Max Phase of Preclinical.

Molecular Formula C13H18N2O
Molecular Weight 218.29
CAS No. 1094292-19-9
Cat. No. B3080996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
CAS1094292-19-9
Molecular FormulaC13H18N2O
Molecular Weight218.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)N2CCNCC2
InChIInChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
InChIKeyOVBNAGVVKUTZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 1094292-19-9): Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one is a synthetic piperazine derivative (C13H18N2O, MW 218.29 g/mol) featuring an unsubstituted piperazine ring acylated with a 4-methylphenylacetyl group [1]. It is catalogued under PubChem CID 43090487 and ChEMBL ID CHEMBL4522304 with a reported Max Phase of Preclinical [2]. The compound is commercially available as a research chemical and building block from multiple vendors, typically at purities of ≥97% (NLT 97%) or 98% . Its computed XLogP3-AA is 1.0, topological polar surface area is 32.3 Ų, hydrogen bond donor count is 1, hydrogen bond acceptor count is 2, and rotatable bond count is 2 [1].

Why Generic Piperazine Building Blocks Cannot Substitute 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 1094292-19-9) in Position-Specific Derivatization Workflows


Generic substitution within the arylacetyl-piperazine class is precluded by two structural determinants. First, the para-methyl substituent on the phenyl ring governs both the compound's lipophilicity (XLogP3-AA = 1.0) and its potential for hydrophobic interactions with target binding pockets; analogs lacking this methyl group, or bearing it at the ortho or meta position, are predicted to exhibit altered partitioning and receptor complementarity [1]. Second, the unsubstituted secondary amine (NH) on the piperazine ring is a critical reactive handle for downstream diversification — when this position is methylated (as in 2-(4-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone), the site for further N-functionalization is blocked, fundamentally altering the compound's utility as a synthetic intermediate [2]. These features make direct one-for-one interchange with in-class analogs experimentally consequential [3].

Quantitative Comparative Evidence for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 1094292-19-9) Procurement Decisions


Structural Differentiation: Free Piperazine NH vs. N-Methylpiperazine Analog Determines Derivatization Capacity

The target compound bears an unsubstituted secondary amine (NH) on the piperazine ring, whereas its closest structural analog — 2-(4-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone — contains a tertiary N-methylpiperazine. The free NH serves as an indispensable nucleophilic handle for further N-alkylation, N-acylation, or N-sulfonylation, enabling incorporation into diverse chemotypes. In the N-methyl analog, this reactive site is permanently capped, precluding any downstream N-functionalization without a deprotection step. This is a binary, qualitative differentiation that directly determines synthetic utility. [1]

medicinal chemistry building block parallel synthesis

Physicochemical Differentiation: Computed LogP and PSA of Target vs. Positional Isomer 1-(4-Methylphenyl)-2-piperazin-1-ylethanone

The target compound's computed XLogP3-AA is 1.0 with a topological polar surface area (TPSA) of 32.3 Ų, reflecting the balance between the lipophilic 4-methylphenyl moiety and the polar piperazine amide. This contrasts with its positional isomer, 1-(4-methylphenyl)-2-piperazin-1-ylethanone (CAS 877858-51-0 as the dihydrochloride salt), in which the carbonyl and methylene positions are swapped relative to the piperazine and phenyl rings — a rearrangement that alters the spatial disposition of hydrogen bond donors/acceptors and may affect molecular recognition despite identical molecular formula and similar computed descriptors. [1]

physicochemical properties lipophilicity drug design

Vendor Purity and Availability Benchmarking: 98% (Leyan) vs. NLT 97% (MolCore) Specifications for CAS 1094292-19-9

Commercially, the target compound is offered by at least two vendors with documented purity specifications: Leyan supplies the compound at 98% purity (Product No. 1552408), while MolCore offers it at NLT 97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications. These specifications provide procurement professionals with a quantitative basis for vendor selection. The hydrochloride salt form is also available from Biosynth at a higher price point (50 mg at $400, 0.5 g at $1,262.50) with a 3–4 week lead time, indicating that free base vs. salt form selection involves trade-offs between immediate availability and cost.

procurement purity specification vendor comparison

Development Stage Differentiation: ChEMBL Preclinical Max Phase vs. Absence of Clinical-Stage Annotation for Structural Analogs

The ChEMBL database assigns CHEMBL4522304 a Max Phase of 'Preclinical', indicating that this specific compound has been the subject of documented preclinical investigations and has associated bioactivity data (6 bioactivity data points, 6 inhibition percent effect assays, 3 targets) curated from the primary literature. This annotation distinguishes it from many structurally analogous piperazine building blocks that lack any curated bioactivity record and serve purely as synthetic intermediates. The Preclinical designation, though not a potency claim, signals that investigational data exist for this compound — a factor that may influence its selection as a reference standard or starting point for medicinal chemistry optimization. [1]

drug discovery development stage ChEMBL

Research and Industrial Application Scenarios for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 1094292-19-9) Based on Verified Differentiation Evidence


Parallel Library Synthesis Requiring a Piperazine NH Handle for Diversification

When a medicinal chemistry campaign requires rapid construction of a compound library through N-functionalization of a piperazine scaffold, the target compound's free secondary amine is essential. The N-methyl analog (2-(4-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone) is structurally incapable of participating in N-alkylation or N-acylation reactions. Procurement should specify CAS 1094292-19-9 (free base) with purity ≥97% as confirmed by vendor certificate of analysis, ensuring the reactive NH site is available for diversification .

PAI-1 Inhibitor Scaffold Optimization Using a Literature-Validated Starting Point

The ChEMBL Preclinical Max Phase designation for CHEMBL4522304 indicates that this compound has been investigated in bioactivity assays, with curated data across 3 targets. Although the specific quantitative activity values could not be retrieved within the scope of this analysis, the existence of a curated preclinical record makes this compound a justified choice over uncharacterized piperazine building blocks when initiating a structure–activity relationship (SAR) program, particularly in the plasminogen activator inhibitor-1 (PAI-1) target space where piperazine-based leads have been reported .

Physicochemical Property-Driven Selection for CNS or Oral Bioavailability Programs

With a computed XLogP3-AA of 1.0, TPSA of 32.3 Ų, molecular weight of 218.29 g/mol, 1 hydrogen bond donor, and 2 hydrogen bond acceptors, the target compound falls within favorable ranges for oral bioavailability and CNS penetration according to common drug-likeness filters (e.g., Lipinski's Rule of Five, Veber rules). When selecting among arylacetyl-piperazine building blocks for a CNS-targeted project, these computed parameters provide a quantitative basis for prioritizing CAS 1094292-19-9 over analogs with higher LogP, higher TPSA, or additional HBD/HBA that may compromise membrane permeability .

Multi-Vendor Procurement with Defined Purity Specifications for GLP/QC-Compliant Studies

For laboratories operating under Good Laboratory Practice (GLP) or quality control (QC) requirements, the availability of the target compound from vendors with documented purity specifications (98% from Leyan; NLT 97% from MolCore under ISO certification) enables compliant procurement. The hydrochloride salt form (available from Biosynth) offers an alternative for studies requiring aqueous solubility or salt-form consistency, though at higher cost and with longer lead times. Procurement officers should request full certificates of analysis and compare lot-specific purity data when selecting between vendors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.